![molecular formula C17H15N5O5S B2584414 N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide CAS No. 1091461-05-0](/img/structure/B2584414.png)
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a pyrimidinone, an oxadiazole, and a thioacetyl group. Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidine, with the addition of a carbonyl group. Oxadiazoles are aromatic rings containing two oxygen atoms and two nitrogen atoms . Thioacetyl groups are sulfur analogs of acetyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and oxadiazole rings, along with the thioacetyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrimidinone ring could potentially undergo nucleophilic addition reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Structural Analysis and Synthesis Techniques
A study on a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety utilized NMR techniques for structural determination. The research demonstrated the synthesis process and provided insights into the compound's configuration, highlighting the significance of NMR in analyzing similar complex molecules (Li Ying-jun, 2012).
Anticancer Applications
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed potential anticancer activities. One study found that certain derivatives exhibited notable cancer cell growth inhibition, suggesting the promise of these compounds in developing new anticancer agents (M. M. Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from 1,3,4-oxadiazole showed significant anti-inflammatory and analgesic effects. This research suggests the potential of these molecules in creating new treatments for inflammation and pain management (L. Nargund et al., 1994).
Antimicrobial and Cytotoxic Activities
Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and tested for their antimicrobial and cytotoxic activities, showing efficacy against various bacterial strains and cancer cells. This indicates the broad application potential of similar compounds in treating infections and cancer (M. Noolvi et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide is a complex organic compound. Compounds with similar structures, such as 3,4-dihydropyrimidin-2 (1h)-thiones, have been reported to block calcium channel activity, inhibit inflammation, and prevent cancer .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the inhibition of inflammation and prevention of cancer .
Result of Action
Similar compounds have been reported to have various biological effects, including blocking calcium channel activity, inhibiting inflammation, and preventing cancer .
properties
IUPAC Name |
N-[3-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-10(23)18-12-4-2-3-11(7-12)13(24)9-28-17-21-20-15(27-17)8-22-6-5-14(25)19-16(22)26/h2-7H,8-9H2,1H3,(H,18,23)(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDMIVOEURPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.